

TDI-011536 cytotoxicity assessment in cell lines

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Compound of Interest		
Compound Name:	TDI-011536	
Cat. No.:	B10831577	Get Quote

Technical Support Center: TDI-011536

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the activity of **TDI-011536** in cell lines. The following content, presented in a question-and-answer format, addresses potential inquiries and offers guidance for experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for TDI-011536?

TDI-011536 is a potent, ATP-competitive inhibitor of Lats kinases (Lats1 and Lats2).[1][2] By inhibiting these kinases, it disrupts the Hippo signaling pathway, which normally acts as a brake on cell proliferation.[3][4] This inhibition prevents the phosphorylation of the transcriptional coactivators Yap and Taz, leading to their accumulation in the nucleus, where they promote the expression of genes involved in cell proliferation and tissue regeneration.[3][4][5]

Q2: Is **TDI-011536** expected to be cytotoxic to my cell line?

The available data suggests that **TDI-011536** is generally not cytotoxic and, in fact, promotes cell proliferation in various cell types.[1][3] It has been observed to foster proliferation in cardiomyocytes and Müller glia within human retinal organoids.[2][3] While systemic administration in young mice has been associated with some lethality at high doses, the compound is generally described as not being unduly toxic.[3][6] Therefore, significant cytotoxicity is not an expected outcome in most cell culture experiments.



Q3: In which cell systems has TDI-011536 shown activity?

TDI-011536 has demonstrated significant biological activity in:

- Human retinal organoids derived from induced pluripotent stem cells, where it promotes the proliferation of Müller glia.[2][3][6]
- In vitro retinal pigment epithelium (RPE) monolayers, where it increased wound healing and cell proliferation.[7]
- In vivo mouse models, where it suppressed Yap phosphorylation in the heart, liver, and skin, and induced the proliferation of cardiomyocytes after injury.[2][3][5]

Troubleshooting Guide

Problem: I am not observing a proliferative effect after treating my cells with TDI-011536.

- Confirm Target Presence: Ensure your cell line expresses Lats1 and/or Lats2 kinases, the
 direct targets of TDI-011536. The absence of these kinases will render the compound
 ineffective.
- Check Downstream Pathway Components: Verify that the downstream components of the Hippo pathway, particularly Yap and Taz, are present and functional in your cell line.
- Optimize Concentration and Duration: The effective concentration can be cell-type dependent. Based on published data, a concentration range of 10 nM to 3 μM has been shown to be effective.[2][6] Treatment duration may also need to be optimized; effects on Yap phosphorylation can be seen within hours, while proliferation may require several days of treatment.[3][6]
- Assess Yap/Taz Localization: A key indicator of TDI-011536 activity is the translocation of Yap/Taz to the nucleus. Use immunofluorescence or cellular fractionation followed by Western blot to confirm nuclear accumulation of Yap/Taz upon treatment.
- Solubility Issues: TDI-011536 is soluble in DMSO.[1] Ensure the compound is fully dissolved before adding it to your culture medium. Precipitated compound will not be biologically active.



Problem: I am observing unexpected cell death at high concentrations.

While not its primary mode of action, high concentrations of any small molecule can lead to off-target effects and cytotoxicity.

- Perform a Dose-Response Curve: Determine the optimal concentration range for your specific cell line that promotes proliferation without inducing significant cell death.
- Use Appropriate Vehicle Controls: Ensure that the concentration of the vehicle (e.g., DMSO) used to dissolve TDI-011536 is not causing cytotoxicity.
- Assess Apoptosis and Necrosis: Use assays such as Annexin V/PI staining or caspase activity assays to determine the mechanism of cell death.

Quantitative Data Summary

The following tables summarize the reported quantitative data for **TDI-011536**.

Table 1: In Vitro Potency of TDI-011536

Parameter	Value	Assay Condition	Source
IC50 (Lats kinases)	0.76 nM	In vitro biochemical assay with 2 mM ATP	[2]
EC50 (Yap Phosphorylation)	10 nM	Cell-based assay	[2]

Table 2: Cellular Effects of TDI-011536 in Human Retinal Organoids

Concentration	Duration	Effect	Source
3 μΜ	24 hours	~80% reduction in Yap phosphorylation	[2][3]
3 μΜ	5 days	Tenfold increase in EdU/Sox9 positive Müller glia	[6]



Experimental Protocols

Protocol 1: Assessment of Yap Phosphorylation Inhibition

- Cell Culture: Plate cells of interest and grow to desired confluency.
- Treatment: Treat cells with **TDI-011536** at various concentrations (e.g., 10 nM, 100 nM, 1 μ M, 3 μ M) for a specified time (e.g., 2, 4, 24 hours). Include a vehicle-only control (e.g., DMSO).
- Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer containing phosphatase and protease inhibitors.
- Western Blot: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
 Probe the membrane with primary antibodies against phospho-Yap (S127) and total Yap.
 Use a loading control such as GAPDH or β-actin.
- Analysis: Quantify the band intensities for phospho-Yap and total Yap. The ratio of phospho-Yap to total Yap is used to determine the extent of inhibition.

Protocol 2: Proliferation Assay using EdU Incorporation

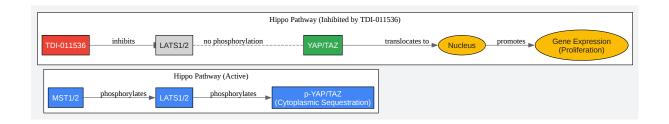
- Cell Culture: Plate cells in a suitable format (e.g., 96-well plate).
- Treatment: Treat cells with TDI-011536 at the desired concentration and for the desired duration (e.g., 5 days).
- EdU Labeling: Add 5-ethynyl-2'-deoxyuridine (EdU) to the cell culture medium for the final few hours of the treatment period, following the manufacturer's instructions.
- Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer.
- EdU Detection: Perform the click chemistry reaction to conjugate a fluorescent azide to the incorporated EdU.
- Counterstaining and Imaging: Counterstain the nuclei with a DNA dye (e.g., DAPI). Acquire images using a fluorescence microscope.

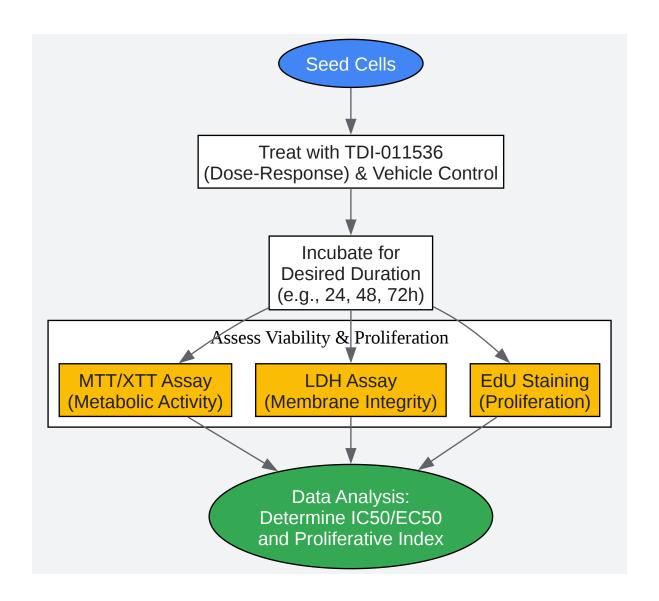


 Analysis: Quantify the percentage of EdU-positive cells relative to the total number of cells (DAPI-positive).

Visualizations







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